molecular formula C20H13ClN4O2 B3371090 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- CAS No. 62507-59-9

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-

Cat. No. B3371090
CAS RN: 62507-59-9
M. Wt: 376.8 g/mol
InChI Key: YRUWHARBQSANBQ-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. This compound belongs to the class of triazole derivatives and has a unique chemical structure that makes it an attractive target for synthesis and research.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cell proliferation and survival. Studies have suggested that it can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- can induce various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, it has been found to inhibit the growth and biofilm formation of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- in lab experiments include its high potency and selectivity towards specific targets, making it a valuable tool for studying the mechanisms of action of various enzymes and proteins. However, its limitations include its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.

Future Directions

Future research on 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- could focus on exploring its potential applications in other fields, such as materials science and agriculture. Additionally, further studies could investigate its mechanism of action and potential side effects, as well as its efficacy in combination with other drugs or therapies. Finally, research could also focus on developing more efficient and sustainable synthesis methods for this compound.

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been investigated for its antimicrobial and antifungal properties, with studies showing that it can effectively inhibit the growth of various microorganisms.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-16-10-6-14(7-11-16)19-22-23-20(24(19)17-4-2-1-3-5-17)15-8-12-18(13-9-15)25(26)27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWHARBQSANBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399406
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-

CAS RN

62507-59-9
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLORO-PHENYL)-5-(4-NITRO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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